Higher Affinity and Rate vs pNPP for (Na+ + K+)-ATPase
In kinetic studies using the (Na+ + K+)-ATPase enzyme, 3-O-methylfluorescein phosphate (3-OMFP) demonstrated a Km of 50 µM, which is nearly two orders of magnitude lower (approximately 60-fold higher affinity) than the Km of 3 mM observed for the common substrate p-nitrophenyl phosphate (pNPP) [1]. Under identical experimental conditions, the maximum reaction velocity (Vmax) for 3-OMFP was two times greater than that for pNPP [1].
| Evidence Dimension | Enzyme affinity (Km) and maximum reaction velocity (Vmax) |
|---|---|
| Target Compound Data | Km = 50 µM; Vmax = 2x (relative) |
| Comparator Or Baseline | p-nitrophenyl phosphate (pNPP); Km = 3 mM; Vmax = 1x (relative) |
| Quantified Difference | Km is 60-fold lower; Vmax is 2-fold higher |
| Conditions | K+-activated phosphatase activity of (Na+ + K+)-ATPase |
Why This Matters
The substantially higher affinity and faster turnover rate of 3-OMFP translate directly to a more sensitive assay, enabling detection of lower enzyme concentrations and reducing substrate costs due to lower working concentrations.
- [1] Davis, R. L., & Robinson, J. D. (1988). Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase. Journal of Bioenergetics and Biomembranes, 20(5), 571-584. View Source
